(1R)-2-Anthrylcyclopropylmethylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17N |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
(R)-anthracen-2-yl(cyclopropyl)methanamine |
InChI |
InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2/t18-/m1/s1 |
InChI Key |
SVHKCCRZWPOXFM-GOSISDBHSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Canonical SMILES |
C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Enantioselective Synthesis of 2-Anthrylcyclopropylmethylamines
The primary route for the enantioselective synthesis of 2-anthrylcyclopropylmethylamines involves the direct functionalization of a C–H bond on the cyclopropane (B1198618) ring. This approach is highly efficient as it avoids the need for pre-functionalized starting materials.
A significant breakthrough in this area is the use of palladium(II) catalysts to achieve highly enantioselective arylation of the C–H bonds of cyclopropylmethylamines. nih.govnih.gov This method allows for the direct coupling of an anthracene (B1667546) moiety with the cyclopropane ring, establishing two chiral centers in a single, highly controlled step. nih.gov The reaction utilizes triflyl-protected cyclopropylmethylamines and an aryl iodide (e.g., 2-iodoanthracene) to produce the desired cis-aryl-cyclopropylmethylamines with exceptional yields and enantioselectivity. nih.govnih.govcapes.gov.br
Transition metal-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving changes in the metal's oxidation state. In many palladium-catalyzed reactions, a Pd(0)/Pd(II) cycle is common. youtube.com This cycle generally involves three main steps: oxidative addition of an aryl halide to the Pd(0) species to form a Pd(II) complex, transmetalation with an organometallic reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. youtube.com
However, the enantioselective arylation of cyclopropylmethylamines represents a landmark case by proceeding through a Pd(II)/Pd(IV) catalytic manifold. nih.govnih.govcapes.gov.br This reaction is one of the first examples of an enantioselective C–H arylation demonstrated to operate via this pathway. nih.govpitt.edu The proposed cycle begins with the coordination of the cyclopropylmethylamine substrate to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Oxidative addition of the aryl iodide elevates the palladium to a Pd(IV) state. The final step is the C-C reductive elimination from the Pd(IV) complex, which forges the desired bond and regenerates the active Pd(II) catalyst. pitt.edu The ability to achieve high enantioselectivity in a C-H arylation involving a Pd(II)/Pd(IV) cycle was a significant challenge that had not been overcome until this development. nih.govnih.gov
The key to achieving high enantioselectivity in the palladium-catalyzed C–H arylation is the use of chiral ligands that create a stereochemically defined environment around the metal center. mdpi.com For the synthesis of 2-anthrylcyclopropylmethylamines, mono-N-protected amino acid (MPAA) ligands have proven to be exceptionally effective. nih.govnih.govnih.gov These ligands, derived from readily available amino acids, coordinate to the palladium(II) center and facilitate the enantioselective C–H bond cleavage. nih.gov Systematic tuning of the MPAA ligand structure is crucial for optimizing both reactivity and stereoinduction. nih.gov For instance, N-Ac-L-Ile-OH was identified as a highly effective ligand for this transformation, leading to products with excellent enantiomeric excess (ee). nih.gov The success of MPAA ligands has been demonstrated in various Pd(II)-catalyzed C-H activation reactions, highlighting their versatility. mdpi.comnih.govnih.gov
| Ligand | Yield (%) | ee (%) |
| N-Ac-L-Ile-OH | 99 | 91 |
| N-Ac-L-Val-OH | 99 | 88 |
| N-Ac-L-t-Leu-OH | 95 | 90 |
Table 1: Effect of different Mono-N-Protected Amino Acid (MPAA) ligands on the enantioselective arylation of a cyclopropylmethylamine substrate. Data sourced from studies on related cyclopropylmethylamine arylations. nih.gov
The palladium-catalyzed arylation of prochiral cyclopropylmethylamines is notable for its excellent stereochemical control, generating two new chiral centers with high fidelity. The reaction yields a single diastereomer, specifically the cis-functionalized product. nih.govnih.gov This high diastereoselectivity is a desirable feature in C-H functionalization reactions. nih.gov
Furthermore, the process exhibits superb enantiocontrol, capable of producing the desired enantiomer with up to 99.5% ee. nih.gov A remarkable aspect of this catalytic system is its ability to override the inherent diastereoselectivity of an already chiral substrate. When an enantiopure cyclopropylmethylamine was subjected to the reaction conditions, the chiral ligand on the palladium catalyst dictated the stereochemical outcome, demonstrating that the ligand's influence is powerful enough to control the formation of the new stereocenter irrespective of the substrate's existing chirality. nih.govnih.govcapes.gov.br This powerful enantiocontrol simplifies the synthesis of complex, stereodefined molecules.
| Aryl Iodide | Product | Yield (%) | ee (%) |
| 2-Iodoanthracene | (1R,2S)-N-((1-(anthracen-2-yl)cyclopropyl)methyl)-2-methyl-N-(trifluoromethylsulfonyl)propane-1-sulfonamide | 80 | 90 |
| Iodobenzene | (1R,2S)-N-((1-phenylcyclopropyl)methyl)-2-methyl-N-(trifluoromethylsulfonyl)propane-1-sulfonamide | 99 | 91 |
| 1-Iodo-4-methoxybenzene | (1R,2S)-N-((1-(4-methoxyphenyl)cyclopropyl)methyl)-2-methyl-N-(trifluoromethylsulfonyl)propane-1-sulfonamide | 95 | 92 |
Table 2: Substrate scope for the Pd(II)-catalyzed enantioselective arylation of a model cyclopropylmethylamine, demonstrating high yields and enantioselectivities with various aryl iodides. nih.gov
For a synthetic method to be practically useful, it must be scalable. The palladium-catalyzed enantioselective arylation of cyclopropylmethylamines has been shown to be amenable to scale-up. A reaction performed on a gram scale proceeded efficiently, providing the arylated product in good yield without significant loss of enantioselectivity. nih.gov Following the arylation, the triflamide protecting group on the amine can be readily removed, providing the final chiral cyclopropylmethylamine product. nih.gov This demonstrated scalability suggests that the method is a viable route for producing larger quantities of these valuable chiral building blocks for further applications.
The development of methods for the synthesis of the cyclopropylamine (B47189) moiety itself is a significant area of research. nih.gov These compounds are not only present in biologically active molecules but also serve as crucial synthetic intermediates. nih.gov Classical methods for preparing cyclopropylamines include the Curtius rearrangement of cyclopropyl (B3062369) acyl azides and various cyclopropanation reactions of olefins, such as those using diazo compounds in the presence of a metal catalyst. nih.govchemrxiv.org
More recent advancements have focused on developing specific and efficient methods for creating the aminocyclopropane structure. These include Kulinkovich-type reactions applied to amides and nitriles, additions to cyclopropenes, and metal-catalyzed C-H functionalization reactions. nih.govacs.org For the synthesis of chiral precursors, enantioselective versions of these methods have been developed. nih.govnih.gov For example, the catalytic asymmetric Michael-initiated ring-closure (MIRC) can be used to construct chiral cyclopropane structures. nih.gov The synthesis of trans-2-substituted-cyclopropylamines can also be achieved with high diastereoselectivity from readily available α-chloroaldehydes via a zinc homoenolate intermediate. chemrxiv.org The choice of synthetic route to the precursor depends on the desired substitution pattern and stereochemistry of the final target molecule.
Synthesis of Chiral Cyclopropylamine Precursors
Formal Tertiary C(sp³)–H Amination Strategies
Direct functionalization of C–H bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. For the synthesis of substituted cyclopropylamines, formal tertiary C(sp³)–H amination of cyclopropanes presents a novel and powerful approach. Research has demonstrated phosphine-catalyzed methods for this transformation. nih.gov
This strategy involves the reaction of a cyclopropane bearing an activating group with an aminating partner in the presence of a phosphine (B1218219) catalyst. nih.gov The reaction is initiated by the conjugate addition of the phosphine to an activated cyclopropane, which facilitates the cleavage of a C-C bond within the strained ring and generates a reactive zwitterionic intermediate. nih.govescholarship.orgrsc.org This intermediate can then react with an aminating agent. While this methodology has been explored for various cyclopropane derivatives, its application to an anthryl-substituted cyclopropane would be a logical extension for creating a precursor to the target molecule.
Stereospecific Synthesis of Substituted Cyclopropylamines
A highly diastereoselective method for the synthesis of trans-2-substituted cyclopropylamines has been developed utilizing readily available α-chloroaldehydes. nih.govchemrxiv.org This reaction provides a direct route to the cyclopropylamine core with a strong preference for the trans isomer. nih.gov
The reaction mechanism involves the initial formation of an electrophilic zinc homoenolate from the α-chloroaldehyde. This intermediate is then trapped by an amine, followed by a ring-closing step to generate the cyclopropylamine product. nih.govchemrxiv.org A key finding of this research was that the choice of reaction conditions significantly impacts the diastereoselectivity and yield. For instance, initial experiments using CH₂(ZnI)₂ followed by the addition of an amine like morpholine (B109124) resulted in modest diastereomeric ratios. However, the use of zinc chloride complexes, such as ZnCl₂·TMEDA, dramatically improved the selectivity for the trans product. chemrxiv.org
To apply this to the synthesis of a precursor for (1R)-2-Anthrylcyclopropylmethylamine, one would start with 2-chloro-3-(anthracen-9-yl)propanal. The following table illustrates the general applicability and efficiency of this method with various substrates.
| Entry | α-Chloroaldehyde Substrate (R group) | Amine | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|---|---|
| 1 | C₆H₅CH₂ | Morpholine | 77 | 4.4:1 | chemrxiv.org |
| 2 | C₆H₅CH₂ | Morpholine (with i-PrOH quench) | >99 | 4.4:1 | chemrxiv.org |
| 3 | C₆H₅CH₂ | Morpholine (with ZnCl₂·TMEDA) | >90 | >20:1 | chemrxiv.org |
| 4 | c-C₆H₁₁ | Morpholine | 85 | >20:1 | chemrxiv.org |
| 5 | PhthN(CH₂)₃ | Benzylamine | 72 | >20:1 | chemrxiv.org |
During the development of the synthesis from α-chloroaldehydes, an interesting phenomenon of cis/trans-isomerization of the cyclopropylamine product was observed. nih.govchemrxiv.org This isomerization occurs in the presence of zinc halide salts, which are components of the reaction mixture. nih.gov The proposed mechanism for this isomerization involves a reversible ring-opening of the cyclopropylamine, mediated by the zinc halide, to form the zinc homoenolate intermediate, which can then re-close to form either the cis or trans isomer. Over time, this leads to a thermodynamic equilibrium mixture of the diastereomers. chemrxiv.org
Crucially, it was discovered that this isomerization could be suppressed by the addition of a polar aprotic co-solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), to the reaction mixture. chemrxiv.org The addition of these co-solvents is believed to favor the kinetic, irreversible ring-closure pathway, thus preserving the high trans-selectivity of the initial cyclization step. chemrxiv.org This control over isomerization is critical for producing stereochemically defined substituted cyclopropylamines.
Functionalization and Derivatization Strategies
The primary amine group in this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Post-Synthetic Modifications of the Amine Moiety
The nucleophilic nature of the primary amine allows for straightforward derivatization through several classical reactions. libretexts.org These modifications can be used to introduce new functionalities, alter the molecule's physical and chemical properties, or prepare derivatives for analytical purposes.
Acylation: The amine can readily react with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. For example, reaction with acetyl chloride would yield the corresponding N-acetylated compound. This is a common strategy for protecting the amine group or for synthesizing biologically active amides.
Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) yields sulfonamides. libretexts.org Sulfonamides are a key functional group in many pharmaceutical compounds. The formation of sulfonamides from primary and secondary amines is also the basis of the Hinsberg test. libretexts.org
Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones. This reaction first forms an imine (or Schiff base), which is then reduced in situ to a secondary amine. libretexts.org This allows for the introduction of a wide variety of alkyl or arylalkyl groups onto the nitrogen atom.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a direct route to urea and thiourea derivatives, respectively. These functional groups are known for their hydrogen-bonding capabilities and are often found in compounds designed to interact with biological targets.
Derivatization for Chiral Analysis: To determine the enantiomeric purity of the amine, it can be derivatized with a chiral reagent, such as Mosher's acid chloride or a chiral isocyanate, to form diastereomeric amides or ureas. nih.gov These diastereomers can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography.
Modifications on the Anthracene Chromophore
The anthracene group is not merely a passive structural component; it is a versatile and reactive chromophore whose properties can be extensively modified. Such modifications are crucial for tuning the molecule's photophysical and electronic characteristics for specific applications.
Introduction of Substituents for Tunable Properties
Research into substituted anthracenes has demonstrated that both electron-donating and electron-withdrawing groups can be used to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This, in turn, affects the energy of its photophysical processes. nih.gov Studies show that adding substituents to the anthracene molecule generally results in a red-shift of the excitation energies. researchgate.net For instance, a computational study using density functional theory explored the effects of eleven different functional groups at various positions on the anthracene ring. nih.gov The findings indicated that placing substituents along the direction of the transition dipole moment of the bright La excited state increases the oscillator strengths. nih.gov Symmetrically substituting the 1,4,5,8 positions can significantly enhance the oscillator strength and lower the band gap by as much as 0.5 eV compared to the unsubstituted anthracene. nih.govresearchgate.net
The position of the substituent is also critical. A study on naphthyl-substituted anthracene derivatives revealed that a minor change in the substitution site—from the 2,6-positions to the 1,5-positions—led to significant differences in molecular packing and, consequently, their optoelectronic properties. rsc.org This highlights the intricate relationship between molecular structure and bulk material properties, which is essential for applications in organic electronics like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). rsc.orgfrontiersin.org
Table 1: Effects of Substitution on Anthracene Properties
| Substitution Position(s) | Type of Substituent | Observed Effect | Potential Application | Reference |
|---|---|---|---|---|
| 1, 2, 9 | Electron-donating & withdrawing groups | Red-shift in excitation energies; altered oscillator strength. | Tuning fluorescence and absorption spectra. | nih.gov |
| 1,4,5,8 (Quadruple) | Symmetric substitution | Significant increase in oscillator strength; band gap lowered by up to 0.5 eV. | Enhanced light absorption/emission. | nih.govresearchgate.net |
| 2,6 | Naphthyl group | High charge transport mobility (up to 2.1 cm² V⁻¹ s⁻¹). | Organic field-effect transistors (OFETs). | rsc.org |
Formation of Anthracene-Derived Ligands and Adducts (e.g., Pincer Ligands)
The anthracene scaffold can serve as a rigid backbone for the construction of complex ligands for metal coordination. Anthracene's planarity and extended π-system are desirable features in ligand design, influencing the geometry and electronic properties of the resulting metal complexes. frontiersin.org
One area of interest is the formation of anthracenide complexes, which are highly reactive synthons used in organometallic chemistry. nih.gov An improved synthetic pathway allows for the straightforward creation of anthracenides of group 2 metals like Calcium (Ca), Strontium (Sr), and Barium (Ba). nih.govrsc.org In these complexes, the anthracene acts as a labile substituent, meaning it can be easily replaced, making these compounds useful metal-transfer agents. nih.gov For instance, 9,10-bis(trimethylsilyl)anthracene has been shown to be an effective ligand for stabilizing heavier alkaline earth metal complexes. nih.gov
Furthermore, the rigid structure of anthracene is suitable for incorporation into multidentate "pincer" ligands. Pincer ligands are a class of chelating agents that bind tightly to a metal center via three donor atoms in a meridional fashion. While specific pincer ligands derived from this compound are not detailed in the literature, the principles of their design are well-established. An anthracene core could anchor the donor atoms (e.g., phosphines, amines, or ethers), creating a well-defined coordination pocket for a metal catalyst. The design of such ligands is crucial for modulating the reactivity and selectivity of the metal catalyst. frontiersin.orgacs.org The synthesis of an expanded pincer ligand, tBu-PONNOP, based on a naphthyridine backbone, demonstrates the formation of bimetallic complexes, a concept that could be extended to anthracene-based systems. rsc.org
Advanced Applications in Chemical Research
Catalysis and Directed Chemical Transformations
The structural features of (1R)-2-Anthrylcyclopropylmethylamine also make it a valuable component in the field of synthetic organic chemistry, particularly in asymmetric catalysis and regioselective functionalization.
The development of new chiral ligands is fundamental to the field of asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. nih.govcapes.gov.br this compound possesses the key attributes of an effective chiral ligand. The primary amine group can coordinate to a transition metal center, while the adjacent chiral cyclopropane (B1198618) ring creates a well-defined, sterically hindered environment around the metal. nih.govnih.gov
When this ligand-metal complex interacts with a substrate, the chiral environment dictates the pathway of the reaction, favoring the formation of one enantiomer over the other. nih.gov The rigidity of the cyclopropane ring is particularly advantageous as it reduces conformational flexibility, often leading to higher levels of enantioselectivity. mdpi.com The anthracene (B1667546) moiety, while not directly involved in coordination, provides a bulky steric shield that can further influence the approach of the substrate to the catalytic center. Ligands based on chiral cyclopropylamine (B47189) scaffolds have proven effective in a variety of metal-catalyzed reactions, making this compound a promising candidate for developing new asymmetric transformations. nih.gov
Carbon-hydrogen (C–H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C–H bonds, offering a more atom-economical approach to building complex molecules. snnu.edu.cn A major challenge in this field is controlling the regioselectivity—that is, which specific C–H bond is activated. This is often achieved by using a directing group, a functional group on the substrate that coordinates to the metal catalyst and positions it close to a particular C–H bond. nih.gov
The amine functionality in this compound can serve as such a directing group. scripps.edu By coordinating to a transition metal catalyst, such as palladium, the amine can direct the catalyst to activate a nearby C–H bond, either on the anthracene ring (an ortho C-H bond) or potentially on the cyclopropane ring itself. nih.govacs.org The use of nitrogen-containing groups to direct the C–H functionalization of cyclopropanes has been demonstrated to be an effective strategy for synthesizing substituted cyclopropane derivatives. nih.govacs.org This capability allows this compound to be used as a versatile building block, enabling the selective introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods.
Table 2: Examples of Directing Groups in Cyclopropane C–H Functionalization
| Directing Group | Catalyst System | Transformation | Key Outcome | Source |
|---|---|---|---|---|
| Picolinamide (B142947) | Pd(OAc)₂ / Ag₂CO₃ or Pivalic Acid | C–H Arylation | Efficient C–H arylation of cyclopropanes with various aryl iodides. | acs.org |
| Mono-N-protected amino acid (MPAA) | Pd(OAc)₂ | Enantioselective C–H Arylation/Vinylation/Alkylation | First example of enantioselective C–H activation of cyclopropanes. | nih.gov |
| TfNH- (on tryptophan) | Pd(OAc)₂ | C4-Olefination of Indole Ring | Demonstrates use of an amide-type group to direct functionalization on a different part of the molecule. | nih.gov |
| Transient Imine | Pd(II) | Enantioselective C–H Arylation of Aldehydes | A transiently installed directing group enables C-H activation on aliphatic chains. | scripps.edu |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of enantiomerically pure cyclopropylamines remains a challenging yet crucial area of research. nih.gov For a specific target like (1R)-2-Anthrylcyclopropylmethylamine, future synthetic strategies will focus on improving efficiency, scalability, and stereochemical control.
Key research thrusts include:
Asymmetric Catalysis: The development of novel transition-metal catalysts for the asymmetric hydrogenation of prochiral imines or enamines is a highly promising route. nih.govacs.org Iridium or rhodium complexes with new classes of chiral ligands, such as C1-symmetry sulfoximines or P-stereogenic phosphines, could provide high enantioselectivity in the synthesis of the chiral amine fragment. nih.govacs.org
Advanced Cyclopropanation Methods: Moving beyond classical methods, research will likely adapt modern cyclopropanation techniques to incorporate the nitrogen function with high stereoselectivity. nih.gov This includes metal-catalyzed reactions of diazo compounds with olefins derived from anthracene (B1667546), and modifications of the Kulinkovich reaction applied to amides or nitriles. nih.gov
Enzymatic and Organocatalytic Approaches: Biocatalytic and organocatalytic strategies are gaining importance as greener alternatives to metal-based catalysis. nih.govacs.org Reductive amination using chiral organocatalysts or enzymes could offer a highly efficient and selective pathway to the target compound under mild conditions. researchgate.net
| Synthetic Strategy | Potential Advantage | Relevant Precursors |
| Asymmetric Hydrogenation | High enantioselectivity, directness | Prochiral imines or enamines with an anthryl group |
| Catalytic Cyclopropanation | Stereocontrolled ring formation | Anthracene-derived olefins and diazo compounds |
| Reductive Amination | Use of inexpensive reagents, scalability | Anthryl-substituted ketones and a chiral amine source |
Exploration of Advanced Functionalization Strategies for Diverse Derivatives
The inherent functionality of this compound—the primary amine, the cyclopropane (B1198618) ring, and the anthracene core—offers numerous handles for modification. Future research will explore advanced functionalization to create a library of derivatives with tailored properties.
C–H Functionalization: Direct C–H functionalization of the cyclopropane ring, a traditionally challenging transformation, represents a major frontier. acs.org The use of directing groups, such as a picolinamide (B142947) auxiliary, could enable palladium-catalyzed arylation or amination at specific C–H bonds on the cyclopropyl (B3062369) moiety, leading to novel cis-substituted derivatives. acs.org
Amine Derivatization: The primary amine can be readily converted into a wide range of functional groups, including amides, sulfonamides, and ureas. Post-polymerization functionalization strategies, adapted for small molecules, could provide environmentally benign pathways to high-density functionalized materials starting from a core amine structure. rsc.org
Anthracene Core Modification: The anthracene unit can be functionalized to tune the compound's photophysical properties. Electrophilic aromatic substitution or cross-coupling reactions could introduce various substituents onto the aromatic rings, altering the emission wavelength, quantum yield, and environmental sensitivity. rsc.org
Integration into Complex Supramolecular Architectures
The rigid, fluorescent anthracene group and the hydrogen-bonding amine group make this compound an excellent building block for supramolecular chemistry.
π-Conjugated Assemblies: The anthracene moiety can participate in π-π stacking interactions, driving the self-assembly of molecules into ordered nanostructures like fibers or ribbons. nih.gov The supramolecular polymerization of such chromophore amphiphiles in water is an attractive approach for creating functional nanomaterials. nih.gov
Hydrogen-Bonded Networks: The primary amine group is both a hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks. rsc.org These interactions can be used to direct the assembly of molecules in the solid state or in solution, potentially leading to materials with interesting optical or electronic properties.
Host-Guest Chemistry: The unique shape and electronic properties of the molecule could allow it to act as a guest in various host systems, such as cyclodextrins or calixarenes. Conversely, derivatives could be designed to act as hosts for specific ions or small molecules, with the anthracene unit serving as a fluorescent reporter for binding events. Exploring new noncovalent interactions, such as halogen bonding, could also drive the assembly of complex structures. nih.gov
Computational Design and Predictive Modeling for Targeted Applications
In silico methods are becoming indispensable for accelerating the discovery and optimization of functional molecules. Computational approaches will be pivotal in guiding the future development of this compound and its derivatives.
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.netrsc.orgnih.gov This information is crucial for predicting reactivity, understanding photophysical properties, and rationalizing interactions with other molecules or biological targets. researchgate.netnih.gov For instance, DFT can model the stability of different conformers and the energy barriers of reaction pathways. rsc.org
Predictive Modeling for Properties: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the properties of novel derivatives. nih.govnih.gov By training algorithms on datasets of related compounds, it's possible to forecast characteristics like solubility, binding affinity, or toxicity, thereby prioritizing synthetic efforts. nih.govyoutube.com The process involves data preparation, model design, building, and robust validation. youtube.com
Rational Design of Functional Materials: An "inside-out" computational design protocol can be employed to design materials with specific functions. nih.gov This involves defining an ideal active site or interaction motif and then searching for or designing a molecular scaffold, like a derivative of this compound, that can accommodate it. nih.govmdpi.comnih.gov
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity | HOMO/LUMO energies, charge distribution, reaction mechanisms |
| Machine Learning (ML/QSAR) | Predicting properties of virtual derivatives | Solubility, biological activity, toxicity |
| Molecular Docking | Simulating binding to target proteins | Binding affinity, interaction modes |
Synergy between Synthesis and Advanced Characterization Techniques
The successful development of this compound and its applications relies on a strong interplay between synthesis and state-of-the-art characterization.
Chiroptical Spectroscopy: The absolute configuration and enantiomeric purity of this chiral amine are critical. Advanced chiroptical methods, particularly circular dichroism (CD) spectroscopy, will be essential. nsf.gov The development of practical sensing methods, where the amine reacts with a probe to induce a distinct CD signal, can facilitate high-throughput screening of asymmetric synthesis outcomes. nsf.govnih.gov
Advanced NMR and Mass Spectrometry: Detailed structural elucidation of novel derivatives will require sophisticated 2D NMR techniques. LC-MS/MS analysis will be vital for confirming the structure of metabolites or reaction products in complex mixtures, as demonstrated in studies of related cyclopropylamines. acs.org
Photophysical Characterization: To harness the potential of the anthracene moiety, detailed photophysical studies are required. researchgate.net This includes determining absorption and emission spectra in various solvents to understand solvatochromic effects, measuring fluorescence lifetimes, and calculating quantum yields. rsc.orgresearchgate.net The combination of synthesis and detailed characterization allows for a feedback loop, where photophysical data informs the design of next-generation molecules with improved properties. rsc.orgresearchgate.net
Q & A
Basic: What are the recommended synthetic routes for (1R)-2-Anthrylcyclopropylmethylamine, and how can retrosynthetic analysis optimize pathway selection?
Methodological Answer:
Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models like PISTACHIO and REAXYS) can identify feasible one-step or multi-step pathways by deconstructing the target molecule into accessible precursors . For cyclopropylamine derivatives, strategies often involve cyclopropanation via [2+1] cycloaddition or ring-opening of epoxides with amines. Key precursors may include anthracene derivatives and chiral cyclopropane-building blocks. Computational tools prioritize routes based on atom economy, stereochemical control, and reagent availability, enabling researchers to minimize side reactions and optimize yields .
Basic: How is the stereochemical integrity of this compound maintained during synthesis?
Methodological Answer:
Chiral resolution techniques, such as asymmetric catalysis or enantioselective crystallization, are critical. For example, starting from enantiomerically pure intermediates (e.g., (R)-phenylglycinol derivatives) ensures retention of the (1R) configuration during cyclopropane formation . Chiral auxiliaries or catalysts (e.g., Jacobsen’s Co-salen complexes) can enforce stereochemistry in cyclopropanation steps. Post-synthesis validation via polarimetry or chiral HPLC confirms enantiomeric excess (ee) >98% .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify cyclopropane ring protons (δ 0.5–2.5 ppm) and anthryl aromatic signals (δ 6.8–8.5 ppm). NOESY confirms spatial proximity of the cyclopropyl and anthryl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography: Resolves absolute configuration and crystal packing, essential for structure-activity relationship (SAR) studies .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized batches. To address this:
- Standardize Protocols: Use identical solvent systems (e.g., DMSO concentration ≤0.1%) and cell viability assays (e.g., MTT vs. resazurin) .
- Purity Validation: Quantify impurities via LC-MS and correlate residual solvents/side products with observed bioactivity discrepancies .
- Meta-Analysis: Apply statistical tools (e.g., Bayesian hierarchical modeling) to harmonize data from disparate studies, adjusting for confounding variables .
Advanced: What are the challenges in scaling up the synthesis of this compound while preserving enantiomeric purity?
Methodological Answer:
Scale-up introduces kinetic resolution issues and racemization risks during exothermic cyclopropanation. Mitigation strategies include:
- Flow Chemistry: Enhances heat dissipation and reduces reaction time, minimizing thermal degradation of chiral centers .
- Enantioselective Quenching: Use chiral acids (e.g., L-tartaric acid) to selectively precipitate the desired enantiomer during workup .
- In-line Monitoring: PAT (Process Analytical Technology) tools like FTIR track ee in real-time, enabling immediate adjustments .
Advanced: How do structural modifications in related cyclopropylamine derivatives influence the reactivity of this compound?
Methodological Answer:
Comparative studies with analogs (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) reveal:
- Electron-Withdrawing Groups (EWGs): Anthryl substituents increase ring strain, enhancing nucleophilic reactivity at the cyclopropane methylene group .
- Steric Effects: Bulky anthracene moieties hinder axial attack in SN2 reactions, favoring retention of configuration .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-opening reactions, altering regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
